REACTION_CXSMILES
|
[CH3:1][N:2]1[CH:10]=[C:9]2[C:4]([C:5]([CH3:15])=[CH:6][C:7]([C:11]([O:13]C)=[O:12])=[CH:8]2)=[N:3]1.[Li+].[OH-]>CO.O>[CH3:1][N:2]1[CH:10]=[C:9]2[C:4]([C:5]([CH3:15])=[CH:6][C:7]([C:11]([OH:13])=[O:12])=[CH:8]2)=[N:3]1 |f:1.2,3.4|
|
Name
|
|
Quantity
|
140 mg
|
Type
|
reactant
|
Smiles
|
CN1N=C2C(=CC(=CC2=C1)C(=O)OC)C
|
Name
|
|
Quantity
|
38 mg
|
Type
|
reactant
|
Smiles
|
[Li+].[OH-]
|
Name
|
|
Quantity
|
2 mL
|
Type
|
solvent
|
Smiles
|
CO.O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
50 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
cooled to room temperature
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The solid material was isolated by filtration
|
Name
|
|
Type
|
product
|
Smiles
|
CN1N=C2C(=CC(=CC2=C1)C(=O)O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 140 mg | |
YIELD: PERCENTYIELD | 107% | |
YIELD: CALCULATEDPERCENTYIELD | 106.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |